molecular formula C25H36N2O3 B14969486 2'-cyclohexyl-N-(3-methoxypropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-cyclohexyl-N-(3-methoxypropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B14969486
M. Wt: 412.6 g/mol
InChI Key: PJGMBBYQPMXXKC-UHFFFAOYSA-N
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Description

2’-cyclohexyl-N-(3-methoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound characterized by its unique spiro structure, which involves a cyclohexane ring fused to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-cyclohexyl-N-(3-methoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to use a Suzuki-Miyaura coupling reaction to form the spirocyclic core . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would need to be streamlined to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2’-cyclohexyl-N-(3-methoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.

    Medicine: It could be explored for its potential therapeutic effects, particularly if it shows activity against specific molecular targets.

    Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2’-cyclohexyl-N-(3-methoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and isoquinoline derivatives. Examples might include spiro[cyclohexane-1,3’-pyrrolidine] and N-(3-methoxypropyl)-1-oxo-1,4-dihydroisoquinoline-4-carboxamide.

Uniqueness

What sets 2’-cyclohexyl-N-(3-methoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide apart is its specific combination of functional groups and spirocyclic structure. This unique arrangement can confer distinct chemical and biological properties, making it a valuable compound for further study.

Properties

Molecular Formula

C25H36N2O3

Molecular Weight

412.6 g/mol

IUPAC Name

2-cyclohexyl-N-(3-methoxypropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C25H36N2O3/c1-30-18-10-17-26-23(28)22-20-13-6-7-14-21(20)24(29)27(19-11-4-2-5-12-19)25(22)15-8-3-9-16-25/h6-7,13-14,19,22H,2-5,8-12,15-18H2,1H3,(H,26,28)

InChI Key

PJGMBBYQPMXXKC-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)C4CCCCC4

Origin of Product

United States

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